M1 Receptor Potency and Functional Selectivity: GSK1034702 vs. Xanomeline and TBPB
In direct functional assays, GSK1034702 demonstrates high M1 agonist potency with a balanced efficacy profile distinct from xanomeline and TBPB. In CHO cells expressing human M1 mAChR, GSK1034702 stimulated IP1 accumulation with a pEC50 of 7.1 ± 0.1 and an Emax of 90.1 ± 2.9% (relative to acetylcholine). Xanomeline is more potent (pEC50 8.2 ± 0.1) but with a similar Emax (98.0 ± 1.5%). In contrast, TBPB shows significantly lower maximal efficacy (Emax 55.2 ± 3.1%) [1]. This differential intrinsic activity profile is critical for studies aiming to probe the full dynamic range of M1 signaling without ceiling effects or biased agonism artifacts.
| Evidence Dimension | M1 mAChR functional potency (IP1 accumulation) |
|---|---|
| Target Compound Data | pEC50: 7.1 ± 0.1; Emax: 90.1 ± 2.9% |
| Comparator Or Baseline | Xanomeline: pEC50 8.2 ± 0.1, Emax 98.0 ± 1.5%; TBPB: pEC50 7.6 ± 0.2, Emax 55.2 ± 3.1%; Acetylcholine (control): pEC50 7.1 ± 0.1, Emax 100% |
| Quantified Difference | GSK1034702 is ~12.5-fold less potent than xanomeline but achieves near-full agonism (90% Emax), whereas TBPB is a partial agonist with only 55% Emax. |
| Conditions | CHO Flp-In cells stably expressing human M1 mAChR; IP-One HTRF assay |
Why This Matters
This data enables precise selection of an M1 agonist with the desired level of intrinsic efficacy—full but not supramaximal—avoiding the extreme potency of xanomeline (which may confound dose-response in vivo) or the weak partial agonism of TBPB (which may under-represent M1-mediated signaling).
- [1] Bradley, S. J., et al. (2018). Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. Molecular Pharmacology, 93(6), 645-656. (Table 2) View Source
